Methyl 2-(3-oxocyclobutyl)acetate

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6, molecular formula C₇H₁₀O₃, MW 142.15 g/mol) is a bifunctional cyclobutane building block incorporating a strained cyclobutanone ring and a methyl ester side chain. It is classified under Cyclobutaneacetic acid, 3-oxo-, methyl ester and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 1148130-30-6
Cat. No. B1399662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-oxocyclobutyl)acetate
CAS1148130-30-6
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CC(=O)C1
InChIInChI=1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3
InChIKeyUJPOOJZMVQMLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6): Core Structural Identity and Comparator Landscape for Procurement Decision-Making


Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6, molecular formula C₇H₁₀O₃, MW 142.15 g/mol) is a bifunctional cyclobutane building block incorporating a strained cyclobutanone ring and a methyl ester side chain [1]. It is classified under Cyclobutaneacetic acid, 3-oxo-, methyl ester and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a computed XLogP3-AA of -0.2 and a topological polar surface area (TPSA) of 43.4 Ų [1]. The closest structural analogs that form the comparator set for procurement evaluation include Ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8, MW 156.18), 2-(3-Oxocyclobutyl)acetic acid (CAS 1610028-25-5, MW 128.13), Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0, MW 218.25), and the regioisomeric Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4, MW 128.13) .

Why Methyl 2-(3-oxocyclobutyl)acetate Cannot Be Casually Substituted: Structural and Functional Differentiation from In-Class Analogs


Although Methyl 2-(3-oxocyclobutyl)acetate shares a common 3-oxocyclobutyl core with several structurally related esters and acids, substitution among these analogs is non-trivial due to systematic differences in ester lability, lipophilicity, steric bulk, and downstream synthetic compatibility [1]. Methyl esters exhibit distinct hydrolysis kinetics in biological systems compared to ethyl or benzyl esters—the relative rates of ester hydrolysis in human blood follow the trend butyl > propyl > ethyl > methyl, meaning the methyl ester provides the slowest hydrolytic release among common alkyl esters [2]. Additionally, the methyl ester's XLogP3-AA of -0.2 confers markedly lower lipophilicity than the ethyl ester (predicted ΔlogP ≈ +0.5) and dramatically lower than the benzyl ester (predicted ΔlogP ≈ +2.2), directly impacting membrane permeability, metabolic stability, and formulation behavior [1]. The free carboxylic acid analog (CAS 1610028-25-5) cannot be directly used where a protected carboxyl synthon is required for orthogonal synthetic strategies. The regioisomeric Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4), while sharing the methyl ester group, positions the ester directly on the cyclobutane ring (C1) rather than on an exocyclic acetate side chain (C3–CH₂–COOCH₃), fundamentally altering both reactivity and the spatial orientation of the carboxylate moiety in derived products . These multidimensional differences mean that casual substitution without re-optimization of downstream chemistry, biological assays, or formulation parameters carries substantial risk of divergent outcomes.

Quantitative Differentiation Evidence: Methyl 2-(3-oxocyclobutyl)acetate vs. Closest Analogs


Molecular Weight and Fragment Efficiency Advantage vs. Ethyl and Benzyl Ester Analogs

Methyl 2-(3-oxocyclobutyl)acetate possesses the lowest molecular weight (142.15 g/mol) among all common ester derivatives of the 3-oxocyclobutyl scaffold, conferring a meaningful advantage in fragment-based and ligand-efficiency-driven drug discovery campaigns where lower MW directly improves fragment-ligand efficiency (FLE) and leaves greater headroom for subsequent optimization [1][2]. Compared to the ethyl ester analog (MW 156.18 g/mol), the target compound saves 14.03 Da; compared to the benzyl ester analog (MW 218.25 g/mol), it saves 76.10 Da . In the context of the 'Rule of Three' for fragment screening (MW < 300), both the methyl and ethyl esters qualify; however, the benzyl ester at 218.25 g/mol approaches the upper boundary, limiting its utility in fragment libraries [3].

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Lipophilicity (XLogP3) Differentiation for Permeability and Solubility Tuning vs. Ethyl and Benzyl Ester Analogs

Methyl 2-(3-oxocyclobutyl)acetate has a computed XLogP3-AA of -0.2, indicating very low lipophilicity [1]. By class-level inference based on the methylene fragment increment (ΔlogP ≈ +0.5 per –CH₂–), the ethyl ester analog is predicted to have an XLogP3 of approximately +0.3 to +0.5, while the benzyl ester is predicted at approximately +2.0 [2]. This means the methyl ester is the most hydrophilic ester variant, which is relevant for achieving favorable aqueous solubility and potentially reduced non-specific protein binding. In drug discovery campaigns, the lower logP of the methyl ester may translate to lower metabolic turnover via CYP450 enzymes, although direct experimental confirmation for this scaffold is not yet published [3].

ADME optimization Lipophilicity control Physicochemical profiling

Ester Hydrolysis Rate Class Differentiation for Controlled Release and Prodrug Applications

Carboxylic ester hydrolysis rates in human biological media are governed by steric and electronic factors that differ systematically by alkyl group size [1]. Published class-level data show that relative hydrolysis rates in human blood follow the rank order: butyl > propyl > ethyl > methyl, with ethyl esters hydrolyzing faster than methyl esters [1][2]. For prostaglandin F₂α esters specifically, the methyl ester exhibited a t₁/₂ of approximately 5 minutes in undiluted human serum, while the corresponding ethyl ester hydrolyzed at approximately one-third of that rate—demonstrating that substrate-specific effects can reverse the general alkyl size trend and highlighting the critical need to empirically evaluate hydrolysis kinetics for each scaffold [3]. This means that Methyl 2-(3-oxocyclobutyl)acetate may exhibit either slower or faster in vivo ester cleavage than its ethyl analog depending on the specific structural context and esterase environment, providing a tunable parameter for prodrug design or for applications where ester stability during synthesis and storage is paramount.

Prodrug design Esterase-mediated hydrolysis Pharmacokinetic tuning

Patent-Validated Synthetic Utility: 3-Oxocyclobutyl Methyl Ester as a Documented Key Intermediate in IDO Inhibitor Development

In patent CN109988120A (Indoleamine-2,3-dioxygenase inhibitor, filed 2019), 3-oxocyclobutyl carboxylate methyl ester (Compound 83b)—the direct methyl ester of the 3-oxocyclobutyl scaffold—was synthesized and employed as a key intermediate en route to potent IDO inhibitors [1]. The synthesis proceeded from 3-oxocyclobutylcarboxylic acid (83a, 4.0 g, 35.1 mmol) via reaction with TMSCHN₂ in dichloromethane/methanol to afford the methyl ester in 96.7% yield (4.4 g, 34.3 mmol) after silica gel purification [1]. This high-yielding transformation demonstrates both the synthetic accessibility of the methyl ester and its documented role in a therapeutically relevant drug discovery program targeting the IDO-mediated tryptophan metabolic pathway in oncology [1][2]. The broader 3-oxocyclobutyl scaffold appears across multiple additional patents: as a key structural motif in mGluR5 agonist development (Tetrahedron Letters, 2013) [3], in penem antibiotic derivatives (US Patent 5,036,063) [4], and in 1,3-substituted cyclobutyl TRPV1 antagonists (US Patent 11,845,730) [5]. No equivalent patent precedent specifically featuring the ethyl or benzyl ester in a similarly productive role was identified in the published literature.

IDO inhibitor Immuno-oncology Patent precedent

Commercial Availability Benchmarking: Purity Grades, Pricing, and Supplier Diversity

Methyl 2-(3-oxocyclobutyl)acetate is commercially available from multiple independent suppliers at three distinct purity tiers: ≥95% (AKSci, CymitQuimica, Chemenu), ≥97% (CalpacLab, CapotChem), and ≥98% (MolCore, CapotChem) [1]. The compound is supplied as a liquid at ambient temperature . Indicative pricing from Macklin (China) for ≥95% purity is approximately 291 CNY/100 mg, 480 CNY/250 mg, and 1,260 CNY/1 g [2]. Apollo Scientific (UK) lists the compound at £513/500 mg and £759/1 g . In comparison, Ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8) is available at 95-98% purity from fewer suppliers , while Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) at 97% purity is priced at approximately $123/100 mg, $250/250 mg, and $614/1 g from AKSci . The methyl ester thus offers the broadest supplier base and the lowest absolute cost per gram among the three ester variants, reducing single-supplier dependency risk for procurement planning.

Chemical procurement Supplier comparison Purity specification

Optimal Procurement and Application Scenarios for Methyl 2-(3-oxocyclobutyl)acetate Based on Differentiated Evidence


Fragment-Based Drug Discovery Campaigns Requiring Low-MW, sp³-Rich Building Blocks

With a molecular weight of only 142.15 g/mol and a strained cyclobutanone core offering both ketone and ester handles for further elaboration, Methyl 2-(3-oxocyclobutyl)acetate is optimally suited for fragment library inclusion. Its MW advantage of 14 Da over the ethyl ester and 76 Da over the benzyl ester [1][2] directly improves fragment-ligand efficiency indices, making it the preferred ester variant when every atom counts in early-stage screening cascades.

IDO/TDO Inhibitor Programs and Immuno-Oncology Medicinal Chemistry

The documented use of 3-oxocyclobutyl carboxylate methyl ester as a key intermediate (96.7% yield) in the synthesis of IDO inhibitors—as disclosed in patent CN109988120A [1]—establishes precedent for this building block in immuno-oncology drug discovery. Teams pursuing IDO, TDO, or related tryptophan metabolism targets should prioritize the methyl ester over other ester variants given its proven compatibility with the synthetic routes and purification protocols validated in this patent family.

Prodrug Programs Requiring Slow Esterase-Mediated Hydrolysis and Low Lipophilicity

For prodrug strategies where sustained release rather than rapid burst cleavage of the active carboxylic acid is desired, the methyl ester offers the slowest hydrolytic rate among common alkyl esters in human blood [1]. Combined with its low XLogP3-AA of -0.2 [2], the methyl ester is particularly well-suited for applications requiring high aqueous solubility, minimal non-specific protein binding, and controlled bioactivation kinetics—parameters where the more lipophilic ethyl or benzyl esters would introduce additional PK variability.

Multi-Gram Synthesis Campaigns Requiring Reliable Supply Chain and Competitive Pricing

With at least six independent suppliers offering the compound at purities ranging from 95% to 98% [1][2], Methyl 2-(3-oxocyclobutyl)acetate provides the most diversified commercial supply landscape among the ester analogs. For medicinal chemistry groups planning scale-up from milligram exploratory chemistry to multi-gram lead optimization, this supplier redundancy substantially mitigates single-vendor supply disruption risk and enables competitive procurement pricing across vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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